4-Formil-3,4-dihidro-2H-1-benzopirano

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

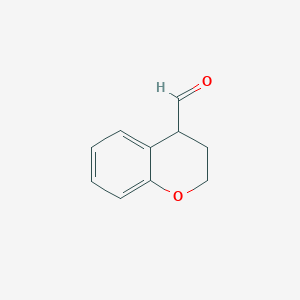

3,4-dihydro-2H-1-benzopyran-4-carbaldehyde, also known as 4-chromanecarbaldehyde, is an organic compound with the molecular formula C10H10O2. It is a derivative of benzopyran, a bicyclic structure consisting of a benzene ring fused to a pyran ring.

Aplicaciones Científicas De Investigación

Drug Synthesis

3,4-Dihydro-2H-1-benzopyran-4-carbaldehyde serves as an important intermediate in the synthesis of various pharmaceutical compounds:

- Nebivolol Hydrochloride : This compound is a high-pressure resistant drug that protects cardiac function and is effective in hypertension treatment. The synthesis of nebivolol hydrochloride involves intermediates derived from 3,4-dihydro-2H-1-benzopyran derivatives, highlighting its role in cardiovascular pharmacotherapy .

- Peptidoleukotriene Antagonists : Research has demonstrated that derivatives of 3,4-dihydro-2H-1-benzopyran can enhance the potency and duration of action against leukotriene-induced bronchoconstriction, making them relevant in treating asthma and other respiratory conditions .

The compound exhibits various biological activities that are being explored for therapeutic applications:

- Antiproliferative Activity : Recent studies have shown that benzopyran derivatives exhibit significant cytotoxic effects against multi-drug resistant cancer cell lines. For instance, certain derivatives displayed IC50 values ranging from 5.2 to 22.2 μM against MDA-MB-231 cancer cells while showing minimal toxicity to normal cell lines .

- Anti-inflammatory Effects : Compounds derived from 3,4-dihydro-2H-1-benzopyran have been reported to possess anti-inflammatory properties, potentially useful in treating conditions like rheumatoid arthritis and other inflammatory diseases .

Therapeutic Potential

The therapeutic potential of 3,4-dihydro-2H-1-benzopyran derivatives extends to several areas:

- Antioxidant Properties : Some studies indicate that these compounds exhibit strong antioxidant activity, which can be beneficial in preventing oxidative stress-related diseases .

- Antimicrobial Activity : The compound has shown promise as an antimicrobial agent, with certain derivatives demonstrating effectiveness against various pathogens . This suggests potential applications in developing new antibiotics or antimicrobial treatments.

Case Studies and Research Findings

Several studies highlight the effectiveness and versatility of 3,4-dihydro-2H-1-benzopyran derivatives:

Métodos De Preparación

Synthetic Routes and Reaction Conditions

3,4-dihydro-2H-1-benzopyran-4-carbaldehyde can be synthesized through several methods. One common approach involves the reaction of substituted aromatic aldehydes with malononitrile and 1,3-dicarbonyl compounds under catalytic conditions. This multicomponent reaction (MCR) is favored for its high efficiency, atom economy, and green reaction conditions . Another method involves the reaction of β-phenoxypropionic acid with phosphorus pentoxide in phosphoric acid, followed by extraction and distillation .

Industrial Production Methods

Industrial production methods for 3,4-dihydro-2H-1-benzopyran-4-carbaldehyde are not well-documented in the literature. the principles of green chemistry and efficient catalytic processes are likely to be employed to maximize yield and minimize environmental impact.

Análisis De Reacciones Químicas

Types of Reactions

3,4-dihydro-2H-1-benzopyran-4-carbaldehyde undergoes various chemical reactions, including:

Oxidation: The aldehyde group can be oxidized to form carboxylic acids.

Reduction: The aldehyde group can be reduced to form alcohols.

Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the aldehyde group.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are typically used.

Substitution: Nucleophiles such as amines and alcohols can react with the aldehyde group under acidic or basic conditions.

Major Products

Oxidation: 3,4-dihydro-2H-1-benzopyran-4-carboxylic acid.

Reduction: 3,4-dihydro-2H-1-benzopyran-4-methanol.

Substitution: Various substituted derivatives depending on the nucleophile used.

Mecanismo De Acción

The mechanism of action of 3,4-dihydro-2H-1-benzopyran-4-carbaldehyde is primarily related to its ability to undergo various chemical transformations. The aldehyde group is highly reactive, allowing the compound to participate in numerous reactions that can modify its structure and function. These reactions can target specific molecular pathways, leading to the formation of biologically active compounds .

Comparación Con Compuestos Similares

Similar Compounds

3,4-dihydro-2H-1-benzopyran-3-carbaldehyde: Similar structure but with the aldehyde group at a different position.

3,4-dihydro-2H-pyran: A simpler structure without the benzene ring, used as a protecting group for alcohols.

3,4-dihydro-2H-1-benzopyran-2-one:

Uniqueness

Its ability to undergo a wide range of chemical reactions makes it a versatile intermediate in organic synthesis .

Actividad Biológica

3,4-Dihydro-2H-1-benzopyran-4-carbaldehyde, a compound belonging to the benzopyran class, has garnered attention for its diverse biological activities. This article delves into its pharmacological properties, synthesis methods, and potential applications based on recent research findings.

Chemical Structure and Properties

The chemical structure of 3,4-dihydro-2H-1-benzopyran-4-carbaldehyde features a fused benzene and pyran ring system, characteristic of many flavonoids. Its molecular formula is C10H10O2 with a molecular weight of approximately 162.19 g/mol. The aldehyde functional group at the fourth position contributes to its reactivity and biological properties.

Anticancer Properties

Recent studies have highlighted the anticancer potential of benzopyran derivatives, including 3,4-dihydro-2H-1-benzopyran-4-carbaldehyde. Research indicates that compounds with similar structures exhibit significant antiproliferative activity against various cancer cell lines. For instance:

- IC50 Values : In one study, derivatives of benzopyran demonstrated IC50 values ranging from 5.2 to 22.2 µM against MDA-MB-231 breast cancer cells, while showing minimal cytotoxicity towards normal HEK-293 cells (IC50 values between 102.4–293.2 µM) .

Anti-inflammatory and Antioxidant Activities

The compound has also been associated with anti-inflammatory effects. Compounds in the benzopyran family often exhibit properties that inhibit inflammatory pathways, making them candidates for treating conditions such as arthritis and other inflammatory diseases.

Furthermore, the antioxidant capabilities of benzopyran derivatives have been documented, suggesting their role in mitigating oxidative stress-related damage in cells .

Structure-Activity Relationship (SAR)

The biological activity of 3,4-dihydro-2H-1-benzopyran-4-carbaldehyde is influenced by structural modifications:

| Substituent Position | Effect on Activity |

|---|---|

| Methoxy at positions 5/6/7 | Slight decrease in anticancer activity |

| Unsubstituted aromatic ring | Higher selectivity and cytotoxicity against cancer cells |

This relationship indicates that careful modification of the compound can enhance its therapeutic efficacy while minimizing side effects .

Synthesis Methods

Synthesis of 3,4-dihydro-2H-1-benzopyran-4-carbaldehyde can be achieved through various methods:

- Condensation Reactions : Utilizing aldehydes and phenolic compounds under acidic conditions.

- Cyclization Techniques : Employing cyclization reactions involving substituted phenols and appropriate reagents to form the benzopyran structure.

These synthetic routes allow for the production of various derivatives that may possess enhanced biological activities .

Case Studies

Several case studies have documented the efficacy of benzopyran derivatives in clinical and preclinical settings:

- Study on Anticancer Activity : A study demonstrated that a series of benzopyran derivatives showed high percentage inhibition (81–83%) against CCRF-CEM cancer cells . This highlights the potential for developing these compounds into effective cancer therapies.

- Anti-inflammatory Effects : Another investigation into related compounds showed significant inhibition of bronchoconstriction induced by leukotrienes, suggesting potential applications in asthma treatment .

Propiedades

IUPAC Name |

3,4-dihydro-2H-chromene-4-carbaldehyde |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H10O2/c11-7-8-5-6-12-10-4-2-1-3-9(8)10/h1-4,7-8H,5-6H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RUHDMIRVAFTNRL-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COC2=CC=CC=C2C1C=O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H10O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

162.18 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

21503-04-8 |

Source

|

| Record name | 3,4-dihydro-2H-1-benzopyran-4-carbaldehyde | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.